
5-Iodo-6-methyluracil
Overview
Description
5-Iodo-6-methyluracil (CAS 1461-67-2) is a halogenated pyrimidine derivative with the molecular formula C₅H₅IN₂O₂ and a molecular weight of 256.01 g/mol . It is synthesized via diazotization and subsequent iodination of 5-amino-6-methyluracil in hydrochloric acid, yielding a yellow crystalline solid with a melting point of 236–238°C (decomposition) . The compound features a uracil backbone substituted with an iodine atom at the 5-position and a methyl group at the 6-position (Figure 1).
Substituted uracils, particularly those modified at the 5-position, are critical in medicinal chemistry due to their roles in metabolic interference and nucleic acid analog design . Its structural features, such as the electron-withdrawing iodine and hydrophobic methyl group, may influence bioavailability and target binding compared to other uracil derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 5-iodo-6-methyluracil involves the oxidative halogenation of 6-methyluracil. This process typically uses elemental iodine and an oxidizing agent such as hydrogen peroxide or sodium nitrate. The reaction conditions often include an aqueous medium and controlled temperature to ensure the selective iodination at the 5th position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-6-methyluracil undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as bromine or chlorine, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions:
Iodination: Iodine and hydrogen peroxide in an aqueous medium.
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Chlorination: Elemental chlorine or N-chlorosuccinimide.
Major Products:
5-Bromo-6-methyluracil: Formed through bromination.
5-Chloro-6-methyluracil: Formed through chlorination.
Scientific Research Applications
Antitumor Activity
One of the most promising applications of 5-Iodo-6-methyluracil is in cancer therapy. Research indicates that this compound can interfere with nucleic acid metabolism, which is crucial for cancer cell proliferation. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines, thus positioning it as a potential candidate for developing novel antitumor agents .
Nucleic Acid Research
Due to its structural similarity to uracil, this compound can be utilized in studies involving nucleic acids. It can serve as a model compound to investigate the effects of halogenation on nucleobase interactions and stability within DNA and RNA structures. This application is particularly relevant in understanding mutations and the mechanisms of action of certain chemotherapeutic agents .
Enzyme Inhibition Studies
The compound has been studied for its potential role as an inhibitor of specific enzymes involved in nucleotide metabolism. Its ability to mimic natural substrates allows researchers to explore its effects on enzyme kinetics and regulation, providing insights into metabolic pathways relevant to both normal physiology and disease states .
Oxidative Stress Research
Recent studies have indicated that halogenated uracils can influence oxidative stress responses in cells. The application of this compound in such studies helps elucidate the role of modified nucleobases in cellular defense mechanisms against oxidative damage, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Polymeric Applications
Research has explored the incorporation of this compound into polymer matrices for developing functional materials with specific optical or electronic properties. The unique chemical structure may enhance the performance characteristics of polymers used in electronic devices or sensors, making it a subject of interest in materials science .
Case Studies
Mechanism of Action
The mechanism of action of 5-iodo-6-methyluracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations or inhibition of DNA synthesis, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Halogenated 6-Methyluracils
Halogen substitution at the 5-position significantly alters the physical and biological properties of uracil derivatives. Key comparisons include:
Notes:
- The 6-methyl group in this compound reduces its melting point by ~38°C compared to 5-Iodouracil, likely due to steric effects disrupting crystal packing .
Functional Group Variations: Hydroxymethyl vs. Iodo Substituents
reports 5-hydroxymethyl-6-methyluracil (R = alkyl/aralkyl) as a structurally related compound. The hydroxymethyl group introduces polarity, contrasting with the hydrophobic iodine in this compound. While both compounds are evaluated for antibacterial and anticancer actions, the hydroxymethyl derivative may exhibit higher solubility in aqueous environments, influencing its pharmacokinetic profile .
N-Alkylation Effects: 5-Iodo-1,3-dimethyluracil
N-Alkylation (e.g., 1,3-dimethyl substitution) alters electronic properties and steric bulk.
Sulfonate Derivatives: 6-Methyluracil-5-sulfochloride
highlights sulfonate derivatives (e.g., alkylsulfonates of 6-methyluracil-5-sulfochloride) with antioxidant and cytostatic properties. These compounds differ fundamentally from this compound, as the sulfonate group introduces strong acidity and hydrogen-bonding capacity, which may enhance binding to enzymatic targets .
Research Findings and Implications
- Anticancer Potential: The iodine atom in this compound may act as a radio-sensitizer in cancer therapy, leveraging iodine’s capacity for covalent bond formation with DNA under irradiation .
- Antibacterial Activity : Substituted uracils often inhibit thymidylate synthase, a key enzyme in bacterial folate metabolism. The 6-methyl group in this compound could sterically hinder enzyme binding compared to smaller halogens like chlorine .
- Synthetic Accessibility : this compound is commercially available (97% purity, per ), whereas analogs like 5-hydroxymethyl-6-methyluracil require multi-step synthesis, limiting scalability .
Biological Activity
5-Iodo-6-methyluracil is a halogenated derivative of uracil, distinguished by an iodine atom at the 5th position and a methyl group at the 6th position of the uracil ring. This compound has garnered interest in various fields, particularly in biological and medicinal research due to its potential antiviral and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound's structure allows it to interact with nucleic acids and proteins, potentially modifying their functions. The iodine atom is hypothesized to play a critical role in these interactions, influencing the compound's reactivity and biological activity compared to other halogenated uracils like 5-bromo-6-methyluracil and 5-chloro-6-methyluracil.
Table 1: Comparison of Halogenated Uracils
Compound | Position of Halogen | Biological Activity |
---|---|---|
This compound | 5 | Antiviral, anticancer |
5-Bromo-6-methyluracil | 5 | Moderate antiviral |
5-Chloro-6-methyluracil | 5 | Lower activity |
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown its effectiveness against various viruses, including those responsible for herpes simplex and varicella zoster . The compound was found to inhibit viral replication through mechanisms involving nucleic acid modification.
Case Study: Antiviral Evaluation
A study evaluated the antiviral activity of several nucleoside analogs, including those based on 6-methyluracil. It was observed that modifications at specific positions significantly enhanced antiviral potency. For instance, compounds with longer polymethylene linkers showed increased efficacy against viral targets, suggesting that structural modifications can optimize biological activity .
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies suggest that it may inhibit skin tumor formation and exhibit protective effects against certain carcinogens in vitro. Its mechanism likely involves interference with DNA synthesis or repair processes, although detailed pathways remain to be fully elucidated.
Table 2: Summary of Anticancer Studies
Study Type | Findings |
---|---|
In Vitro | Inhibition of tumor cell proliferation |
In Vivo | Reduced tumor incidence in animal models |
Mechanistic Insights | Potential interference with DNA repair mechanisms |
Research Findings
Recent investigations have focused on the synthesis of various derivatives of this compound to enhance its biological activity. These studies highlight the importance of structural modifications in developing more potent antiviral and anticancer agents .
Key Research Outcomes:
- Synthesis Techniques : Advanced synthetic methodologies have been developed to create derivatives with improved efficacy.
- Biological Evaluations : Comprehensive evaluations have demonstrated promising results in both antiviral and anticancer assays.
- Future Directions : Ongoing research aims to further explore the therapeutic applications of these compounds in clinical settings.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-Iodo-6-methyluracil with high purity?
- Methodological Answer : Synthesis typically involves halogenation of 6-methyluracil using iodine under controlled conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios to minimize byproducts. Purification via recrystallization or column chromatography is critical. Validate purity using HPLC or NMR, referencing spectral libraries like NIST Chemistry WebBook for comparative analysis .
Q. How can researchers characterize the thermodynamic stability of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard for determining melting points and decomposition profiles. Compare results with computational models (e.g., DFT calculations) to predict stability under varying conditions. NIST databases provide reference thermochemical data for validation .
Q. What strategies ensure reproducibility in synthesizing derivatives of this compound?
- Methodological Answer : Document reaction parameters meticulously (e.g., solvent purity, catalyst concentration) and use standardized protocols. Cross-validate results through peer replication and share datasets in open repositories. Systematic reviews of prior synthesis methods, using tools like Scopus with keywords "this compound synthesis", can identify best practices .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Conduct meta-analyses to compare studies, focusing on variables like assay conditions (e.g., cell lines, dosage ranges). Apply mediation analysis (e.g., structural equation modeling) to test if confounding factors (e.g., solvent effects, impurities) explain discrepancies. Longitudinal studies can clarify time-dependent effects, as seen in analogous pharmacological research .
Q. What experimental designs are optimal for studying the mechanism of action of this compound in enzyme inhibition?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ). Pair these with molecular docking simulations to map binding interactions. Validate findings using site-directed mutagenesis of target enzymes. Ensure rigor by adhering to guidelines for analytical reproducibility, such as those outlined in Reviews in Analytical Chemistry .
Q. How can time-interval analysis clarify the stability-activity relationship of this compound in physiological environments?
- Methodological Answer : Design time-course experiments to monitor degradation products (via LC-MS) and correlate these with activity loss. Apply time-lagged regression models to identify critical stability thresholds. Reference frameworks like CATS theory, which emphasize temporal resource allocation in stress responses, to interpret dynamic interactions .
Q. What frameworks guide the formulation of hypotheses about the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, hypothesize that iodine substitution at position 5 enhances halogen bonding with target proteins. Validate using comparative SAR studies and computational tools like COSMO-RS for solubility predictions .
Q. Data Analysis & Literature Review
Q. How can systematic reviews address gaps in the pharmacological data on this compound?
- Methodological Answer : Use PRISMA guidelines to structure searches across Scopus, PubMed, and Web of Science. Define inclusion/exclusion criteria (e.g., in vitro vs. in vivo studies) and code data using tools like NVivo. Critically appraise sources for bias, as recommended in Reviews in Analytical Chemistry .
Q. What statistical approaches are suitable for analyzing dose-response variability in this compound toxicity studies?
- Methodological Answer : Apply mixed-effects models to account for inter-study variability. Bootstrap sampling (e.g., 10,000 iterations) can assess confidence intervals for LD50 values. Use sensitivity analysis to identify outlier datasets, as demonstrated in studies reconciling contradictory toxicological data .
Q. How do researchers ensure ethical rigor in studies involving this compound?
- Methodological Answer : Follow institutional guidelines for chemical safety and disposal (e.g., TCI America’s SDS protocols). Disclose conflicts of interest and validate non-clinical findings through independent replication. Ethical frameworks like the 3Rs (Replacement, Reduction, Refinement) apply to in vivo testing .
Q. Tables for Quick Reference
Properties
IUPAC Name |
5-iodo-6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWCZCQBZPXNIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80313064 | |
Record name | 5-Iodo-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461-67-2 | |
Record name | 1461-67-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Iodo-6-methyluracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80313064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-6-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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